1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)-
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Overview
Description
4-(Benzyloxy)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The benzyloxy group attached to the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-benzyloxyindole, which can be achieved through the reaction of 4-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The next step involves the carboxylation of 4-benzyloxyindole. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production methods for 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(Benzyloxy)-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxyphenylacetic acid
- 4-Benzyloxybenzaldehyde
- 4-Benzyloxyphenol
Uniqueness
4-(Benzyloxy)-1H-indole-6-carboxylic acid is unique due to its indole core structure, which imparts distinct chemical and biological properties compared to other benzyloxy-substituted compounds
Properties
IUPAC Name |
4-phenylmethoxy-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)12-8-14-13(6-7-17-14)15(9-12)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJBCPBCXZSTAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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